N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group, a cyclopropyl group, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorobenzenesulfonyl chloride with a suitable base, such as triethylamine, in an organic solvent like dichloromethane.
Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative, such as N-cyclopropylglycine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonyl glycine intermediate.
Introduction of the fluorobenzyl group: The final step involves the reaction of the sulfonyl glycine intermediate with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl and benzyl derivatives.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the cyclopropyl and fluorobenzyl groups can enhance binding affinity and specificity. The compound may modulate the activity of its targets through inhibition or activation, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-fluorobenzyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N~1~-(4-isopropylphenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorobenzyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-N~2~-(4-fluorobenzyl)glycinamide is unique due to the presence of the cyclopropyl group, which imparts rigidity and influences the compound’s conformational flexibility. This can result in distinct biological activity and binding properties compared to similar compounds.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-fluorophenyl)methyl]amino]-N-cyclopropylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3S/c19-14-3-9-17(10-4-14)26(24,25)22(12-18(23)21-16-7-8-16)11-13-1-5-15(20)6-2-13/h1-6,9-10,16H,7-8,11-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTOZVYZFVDAMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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